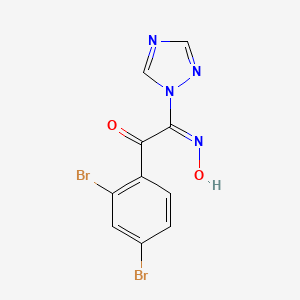
N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine carboxamides. It is a potent and selective inhibitor of a specific protein kinase, which is involved in various cellular processes. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation.
Mecanismo De Acción
N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide works by inhibiting a specific protein kinase, which is involved in various cellular processes, including cell growth and proliferation. By inhibiting this protein kinase, the compound can prevent the growth and proliferation of cancer cells and potentially prevent the progression of neurodegenerative diseases.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, the compound can induce cell cycle arrest and apoptosis. It can also inhibit the migration and invasion of cancer cells.
In neurodegenerative diseases, the compound can prevent the accumulation of toxic proteins and reduce oxidative stress, which are major contributors to the progression of these diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is its potency and selectivity. It is a highly potent inhibitor of a specific protein kinase, which makes it a valuable tool in various lab experiments.
However, one of the limitations of this compound is its stability. It is a relatively unstable compound and can degrade quickly, which can affect the accuracy of lab experiments.
Direcciones Futuras
There are several future directions for research on N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide. One area of research is the development of more stable analogs of this compound, which can be used in various lab experiments.
Another area of research is the identification of new targets for this compound. While it is a potent inhibitor of a specific protein kinase, there may be other targets that can be inhibited by this compound, which can have potential applications in various fields.
Lastly, further research is needed to explore the potential applications of this compound in other diseases, such as inflammation and autoimmune diseases.
Métodos De Síntesis
The synthesis of N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves a multi-step process. The first step is the reaction of 2-chloropyridine with sodium hydride to form a pyridine intermediate. This intermediate is then reacted with ethyl acetoacetate in the presence of a base to form a pyrrolidine intermediate. The final step involves the reaction of the pyrrolidine intermediate with 3-chloro-4-fluoroaniline to form the desired compound.
Aplicaciones Científicas De Investigación
N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the major areas of research is cancer. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells, particularly in breast cancer and lung cancer.
Another area of research is neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and can potentially prevent the progression of these diseases.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c17-12-6-7-14(18-9-12)19-16(22)11-8-15(21)20(10-11)13-4-2-1-3-5-13/h1-7,9,11H,8,10H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIKJVWEYQJHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B5417127.png)
![N-(2-cyanophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B5417140.png)
![N-ethyl-1-{[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}pyrrolidine-3-carboxamide](/img/structure/B5417157.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5417165.png)
![ethyl 2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5417167.png)

![ethyl 1-[4-(3-bromophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5417170.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2,6-dihydroxy-N-methylbenzamide](/img/structure/B5417189.png)
![N-(2-fluorophenyl)-N-methyl-3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzenesulfonamide](/img/structure/B5417194.png)
![4-chloro-N-{[2-(2-methoxyphenoxy)pyridin-3-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5417206.png)
![N-[2-(2-isopropyl-1,3-thiazol-4-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5417208.png)
![7-acetyl-2-(ethoxymethyl)-N-[(5-methylisoxazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5417216.png)
![4-(ethylthio)-N-[2-(4-methylphenoxy)ethyl]-3-nitrobenzamide](/img/structure/B5417222.png)
![6-(7,8-dihydro-1,6-naphthyridin-6(5H)-yl)-N-[2-(1-methylpiperidin-2-yl)ethyl]nicotinamide](/img/structure/B5417228.png)